molecular formula C10H10N2O3 B3157388 2-(2-Aminoethoxy)isoindoline-1,3-dione CAS No. 848980-29-0

2-(2-Aminoethoxy)isoindoline-1,3-dione

Cat. No. B3157388
CAS RN: 848980-29-0
M. Wt: 206.2 g/mol
InChI Key: QQVBSJGGYUFBKN-UHFFFAOYSA-N
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Description

“2-(2-Aminoethoxy)isoindoline-1,3-dione” is a compound with the molecular formula C10H10N2O2 . It is a member of the isoindolines family, which are present in a wide array of bioactive molecules .


Synthesis Analysis

Isoindolines and their derivatives can be synthesized using various pathways . A green synthesis technique has been developed for isoindolines/dioxoisoindolines, which involves simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an average mass of 190.199 Da and a monoisotopic mass of 190.074234 Da .


Chemical Reactions Analysis

Isoindolines and their derivatives have been synthesized using various pathways . These compounds are derived from analogs of important biogenic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C10H10N2O2, average mass of 190.199 Da, and monoisotopic mass of 190.074234 Da .

Scientific Research Applications

2-(2-Aminoethoxy)isoindoline-1,3-dione has been used in a variety of research applications, including the synthesis of drugs, peptides, and other organic compounds. It has also been used in the synthesis of complex natural products, such as alkaloids, terpenoids, and steroids. Additionally, this compound can be used to modify proteins, carbohydrates, and nucleic acids.

Mechanism of Action

Target of Action

The primary targets of 2-(2-Aminoethoxy)isoindoline-1,3-dione are the dopamine receptor D3 and acetylcholinesterase (AChE) . The dopamine receptor D3 plays a crucial role in the regulation of mood, reward, and addiction, and its modulation suggests a potential application as antipsychotic agents . Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission .

Mode of Action

This compound interacts with its targets by modulating their activity. It modulates the dopamine receptor D3, which could potentially be used as antipsychotic agents . Furthermore, it exerts a good competitive inhibition on AChE , which could increase the levels of acetylcholine, a neurotransmitter associated with memory and learning.

Biochemical Pathways

Its modulation of the dopamine receptor d3 suggests it may affect dopaminergic pathways, which are involved in mood regulation and reward processing . Its inhibition of AChE suggests it may influence cholinergic pathways, which are crucial for memory and learning .

Pharmacokinetics

Its potential as a therapeutic agent suggests it may have favorable adme properties that allow it to reach its targets in the body and exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action include modulation of the dopamine receptor D3, potentially leading to antipsychotic effects . Its inhibition of AChE could lead to increased levels of acetylcholine, potentially improving memory and learning .

Advantages and Limitations for Lab Experiments

2-(2-Aminoethoxy)isoindoline-1,3-dione is a highly reactive compound and is known to undergo a variety of reaction mechanisms. This makes it an ideal reagent for many organic synthesis reactions. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is a highly toxic compound and should be handled with caution.

Future Directions

2-(2-Aminoethoxy)isoindoline-1,3-dione has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. Future research should focus on further exploring the potential of this compound in these areas. Additionally, further research should be conducted to determine the potential of this compound as a therapeutic agent. Finally, future research should focus on the development of methods to improve the safety and efficacy of this compound in laboratory experiments.

Safety and Hazards

While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds .

properties

IUPAC Name

2-(2-aminoethoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVBSJGGYUFBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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